molecular formula C16H13FN2O3S2 B2932889 N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 899960-93-1

N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2932889
CAS No.: 899960-93-1
M. Wt: 364.41
InChI Key: NHRALFHOKNWDFS-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” is a synthetic organic compound that features a benzothiazole ring, a fluorobenzene sulfonyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” typically involves multi-step organic reactions:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group can be introduced via sulfonylation of a fluorobenzene derivative using sulfonyl chloride in the presence of a base.

    Coupling with Propanamide: The final step involves coupling the benzothiazole derivative with the fluorobenzene sulfonyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole or fluorobenzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring could yield sulfoxides or sulfones, while reduction of the sulfonyl group could yield thiols or sulfides.

Scientific Research Applications

“N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
  • N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide
  • N-(1,3-benzothiazol-6-yl)-3-(4-methylbenzenesulfonyl)propanamide

Uniqueness

The unique combination of the benzothiazole ring, fluorobenzene sulfonyl group, and propanamide moiety in “N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be explored through comparative studies.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-14-15(9-12)23-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRALFHOKNWDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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